N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine class of compounds. It was first synthesized in 2004 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity among recreational drug users due to its potent hallucinogenic effects. However,
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide involves its interaction with the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the cortex and limbic regions of the brain. When activated by a ligand such as N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide, the 5-HT2A receptor triggers a cascade of intracellular signaling pathways that ultimately lead to the psychedelic effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide are not well understood, but studies have shown that it can cause changes in brain activity, heart rate, blood pressure, and body temperature. It can also induce hallucinations, altered perception of time and space, and feelings of euphoria or anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A receptor. However, it also has several limitations, such as its potential for abuse and lack of long-term safety data.
Direcciones Futuras
Future research on N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide could focus on its potential therapeutic uses, such as its ability to induce neuroplasticity and treat psychiatric disorders. It could also investigate the molecular mechanisms underlying its effects on the brain and behavior, as well as its interactions with other drugs and neurotransmitter systems. Additionally, research could aim to develop safer and more selective analogs of N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide for use in scientific research.
In conclusion, N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide is a synthetic psychedelic drug that has gained popularity among recreational drug users. However, it also has potential scientific research applications, such as studying its effects on the brain and behavior. Further research is needed to fully understand the biochemical and physiological effects of N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide, as well as its potential therapeutic uses.
Métodos De Síntesis
The synthesis of N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide involves several steps, starting with the reaction of 2,6-dimethoxybenzaldehyde with 4-bromo-3-methylphenylacetonitrile to form the intermediate, 2,6-dimethoxy-N-(4-bromo-3-methylphenyl)benzamide. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide. The purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide has been used in scientific research to study its effects on the brain and behavior. One study found that N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide acts as a partial agonist at the 5-HT2A receptor, which is responsible for the hallucinogenic effects of psychedelics. Another study found that N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide increases the release of dopamine in the striatum, which is associated with reward and motivation.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-10-9-11(7-8-12(10)17)18-16(19)15-13(20-2)5-4-6-14(15)21-3/h4-9H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMTUJUQYDLSFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC=C2OC)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2,6-dimethoxybenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.